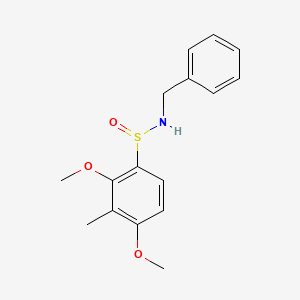

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide

Description

N-Benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide is a sulfinamide derivative featuring a benzyl group attached to the nitrogen atom and a substituted benzene ring with methoxy (2,4-positions) and methyl (3-position) groups. Sulfinamides are less oxidized than sulfonamides (S=O vs. SO₂), which influences their electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-12-14(19-2)9-10-15(16(12)20-3)21(18)17-11-13-7-5-4-6-8-13/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQQGQBFNKWVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide typically involves the reaction of 2,4-dimethoxy-3-methylbenzenesulfinyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound has shown potential biological activity, making it a candidate for further studies in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfinamide group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy and methyl groups in this compound are electron-donating, which may improve radical scavenging compared to fluorinated nitrones (10b–d) or trifluoroacetamide derivatives (), where electron-withdrawing groups enhance enzyme inhibition .

- Sulfinamide vs.

3.1 Antioxidant Activity

- Nitrones 10a–d (): Fluorinated derivatives (10b–d) showed superior DPPH scavenging (64.5–96%) compared to non-fluorinated 10a (57–78%). Lipid peroxidation inhibition was highest for 10a (phenyl) and 10d (4-fluoro-3-methylphenyl).

- N-Benzyl-2,2,2-trifluoroacetamide () : Exhibited 78.97% antioxidant activity at 1,000 µg/mL, with cupric ion reduction capacity dependent on concentration.

- Inference for Sulfinamide : The methoxy groups in this compound may enhance radical stabilization similar to nitrones, though direct data is lacking. Its lower oxidation state (sulfinamide vs. nitrone) might reduce reactivity but improve metabolic stability .

3.2 Enzyme Inhibition

- Nitrone 10c () : Potent LOX inhibitor (IC₅₀ = 10 µM), attributed to the 2,4-difluorophenyl motif.

- Sulfinamide Potential: The benzyl and methoxy groups may facilitate interactions with enzyme active sites, though fluorinated analogs (e.g., 10c) show higher potency due to stronger electron-withdrawing effects .

3.3 Antimicrobial Activity

- N-Benzyl-2,2,2-trifluoroacetamide () : Effective against Aspergillus flavus (MIC = 15.62 µg/mL) and Candida albicans (MIC = 62.5 µg/mL).

- Sulfonamide Derivatives () : N-(2,3-Dimethylphenyl)benzenesulfonamide showed antibacterial activity, likely due to the sulfonamide group’s stability.

- Sulfinamide Inference : The dimethoxy groups may increase lipophilicity, improving fungal membrane penetration, but direct antimicrobial data is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.